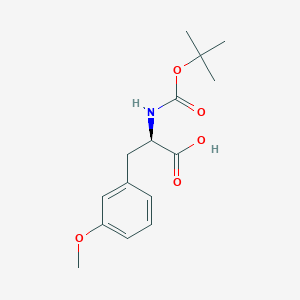

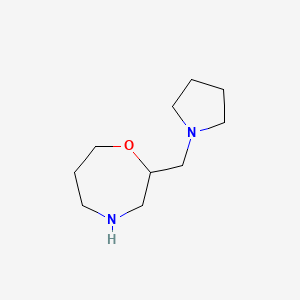

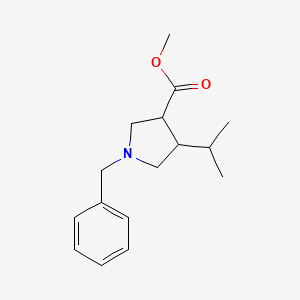

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid

Overview

Description

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid, also known as EPCA, is a versatile organic compound that has found its way into many areas of scientific research. It is a derivative of pyrimidine and is widely used in the synthesis of various compounds. EPCA is a versatile reagent for the synthesis of a variety of compounds and has been used in many areas of scientific research, including drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid is a valuable building block for the synthesis of various pharmaceutical compounds. Its rigid structure can be utilized to create novel molecules with potential therapeutic effects. The compound’s ability to act as a carboxylic acid donor makes it a candidate for coupling reactions, potentially leading to new drug candidates with improved pharmacokinetic properties .

Agriculture

In the agricultural sector, this compound could serve as a precursor for the synthesis of agrochemicals. Its pyrimidinyl moiety is structurally similar to that found in certain herbicides and insecticides, suggesting that it could be incorporated into new formulations aimed at enhancing crop protection. Research into its application could lead to the development of more effective and environmentally friendly pesticides .

Material Science

Within material science, 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid may contribute to the creation of new polymers or coatings. Its azetidine ring could impart rigidity to polymeric chains, potentially leading to materials with unique mechanical properties suitable for specialized applications such as high-performance fibers or responsive surfaces .

Environmental Science

Environmental science applications might include the use of this compound in the development of sensors or assays for detecting environmental pollutants. The specificity of the pyrimidinyl group towards certain metal ions or organic compounds could be harnessed to create selective detection systems, aiding in environmental monitoring and remediation efforts .

Biochemistry

In biochemistry, the compound’s structure could be explored for its potential to mimic or inhibit biological molecules, such as enzymes or receptors. This could be particularly useful in studying disease pathways or in the development of biochemical tools for research, such as affinity tags or probes .

Pharmacology

Pharmacologically, 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid might be investigated for its drug-like properties. Its structural features could interact with biological targets, leading to the discovery of new lead compounds. Additionally, its role in targeted protein degradation, as part of PROTACs (proteolysis-targeting chimeras), could be significant in designing new therapeutic agents .

properties

IUPAC Name |

1-(6-ethylpyrimidin-4-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-2-8-3-9(12-6-11-8)13-4-7(5-13)10(14)15/h3,6-7H,2,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWZOHBOHOWGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4']Bipiperidinyl-2-carboxylic acid ethyl ester](/img/structure/B1532668.png)